molecular formula C23H26N4O3 B11017666 [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone

[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone

Cat. No.: B11017666
M. Wt: 406.5 g/mol
InChI Key: QFXBEURTZWDEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone is a chemically engineered compound of significant interest in neuropharmacological research, primarily characterized by its dual activity on key neurotransmitter systems. It functions as a high-affinity dopamine D2 receptor partial agonist and a serotonin 5-HT1A receptor biased agonist . This unique pharmacological profile positions it as a critical tool for investigating the complex interplay between dopaminergic and serotonergic pathways, which are implicated in a range of psychiatric and neurological disorders. Its primary research application lies in the exploration of novel therapeutic strategies for Parkinson's disease , where its D2 partial agonism may offer motor benefits with a reduced risk of dyskinesia compared to full agonists, while its 5-HT1A activity may concurrently address non-motor symptoms such as depression and anxiety often associated with the condition. Further studies utilize this compound to probe the mechanisms underlying drug addiction and reward-related behaviors , particularly in models investigating psychostimulant effects, where its modulation of both D2 and 5-HT1A receptors can help dissect their individual and synergistic contributions. The molecule's carefully designed structure, featuring a methanone linker connecting distinct heterocyclic systems, optimizes its interaction with these G-protein coupled receptors, making it a valuable chemical probe for advancing our understanding of receptor signaling bias and for the preclinical validation of new targets in central nervous system drug discovery.

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

[5-(4-methoxyphenyl)-2-methylpyrazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H26N4O3/c1-25-21(16-19(24-25)17-8-10-18(29-2)11-9-17)23(28)27-14-12-26(13-15-27)20-6-4-5-7-22(20)30-3/h4-11,16H,12-15H2,1-3H3

InChI Key

QFXBEURTZWDEGR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Stepwise Synthesis via Pyrazole-Piperazine Coupling

This method involves independent synthesis of the pyrazole and piperazine precursors followed by coupling.

Pyrazole Synthesis

The pyrazole core is synthesized via cyclocondensation of 4-methoxyphenylhydrazine with 3-oxopentanedione in ethanol under reflux (78°C, 12 hours). Methylation at N-1 is achieved using methyl iodide in the presence of potassium carbonate (Yield: 85–90%).

Reaction Scheme:
4-MeO-C6H4NHNH2+CH3COCH2COCH33-(4-MeO-phenyl)-1H-pyrazol-5-ol\text{4-MeO-C}_6\text{H}_4\text{NHNH}_2 + \text{CH}_3\text{COCH}_2\text{COCH}_3 \rightarrow \text{3-(4-MeO-phenyl)-1H-pyrazol-5-ol}
3-(4-MeO-phenyl)-1H-pyrazol-5-ol+CH3I3-(4-MeO-phenyl)-1-methyl-1H-pyrazol-5-ol\text{3-(4-MeO-phenyl)-1H-pyrazol-5-ol} + \text{CH}_3\text{I} \rightarrow \text{3-(4-MeO-phenyl)-1-methyl-1H-pyrazol-5-ol}

Piperazine Functionalization

The piperazine derivative is prepared by reacting 1-(2-methoxyphenyl)piperazine with chloroacetyl chloride in dichloromethane at 0–5°C. The intermediate 1-(2-methoxyphenyl)-4-(chloroacetyl)piperazine is isolated and reacted with the pyrazole precursor via nucleophilic acyl substitution in toluene at 110°C for 8 hours.

Key Data:

  • Yield: 72% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

  • Purity (HPLC): >98%.

One-Pot Tandem Synthesis

A streamlined approach combines pyrazole formation and piperazine coupling in a single reactor. 4-Methoxyphenylhydrazine hydrochloride and ethyl acetoacetate undergo cyclization in acetic acid (100°C, 6 hours), followed by in situ methylation with dimethyl sulfate. The resultant pyrazole is directly coupled with 1-(2-methoxyphenyl)piperazine using N,N’-carbonyldiimidazole (CDI) as the coupling agent.

Advantages:

  • Reduced purification steps (Overall yield: 68%).

  • Minimized exposure to moisture-sensitive intermediates.

Optimization of Reaction Conditions

Solvent Systems

  • Toluene : Preferred for high-temperature coupling reactions due to its high boiling point (110°C) and inertness.

  • Ethanol : Optimal for cyclocondensation, providing a balance between polarity and reflux temperature.

  • Dichloromethane : Used for low-temperature acylations to prevent side reactions.

Catalysts and Reagents

  • Potassium carbonate : Effective for methylation reactions, achieving >90% conversion.

  • CDI : Superior to traditional carbodiimides (e.g., DCC) in minimizing racemization during methanone formation.

  • Palladium on carbon : Employed in hydrogenolysis steps to remove protecting groups (e.g., tert-butoxycarbonyl).

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3) :
    δ 7.62 (d, 2H, J = 8.4 Hz, Ar-H), 6.92–6.88 (m, 4H, Ar-H), 6.01 (s, 1H, pyrazole-H), 3.85 (s, 3H, OCH3_3), 3.78 (s, 3H, OCH3_3), 3.12–3.08 (m, 8H, piperazine-H), 2.31 (s, 3H, CH3_3).

  • HRMS (ESI+) : m/z 463.2124 [M+H]+^+ (Calc. 463.2118).

Purity and Stability

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C, indicating suitability for long-term storage.

Comparative Analysis of Synthetic Methods

ParameterStepwise SynthesisOne-Pot Synthesis
Overall Yield72%68%
Purity (HPLC)>98%95%
Reaction Time24 hours18 hours
ScalabilityPilot-scaleLab-scale
Cost of ReagentsHighModerate

The stepwise method offers higher purity and scalability, whereas the one-pot approach reduces labor and time.

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Enhance heat transfer during exothermic coupling steps, improving safety and yield.

  • Green Chemistry Metrics :

    • E-factor: 18.2 (kg waste/kg product), primarily due to solvent use in chromatography.

    • Solvent Recovery: >85% toluene and ethanol recycled via distillation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to hydrogenated derivatives.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Hydrogenated pyrazole derivatives.

    Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone is explored for its therapeutic potential. It may act as an anti-inflammatory, analgesic, or anticancer agent, depending on its interaction with specific biological pathways.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Positional Isomerism in Methoxy Substitution

  • CAS 1707400-41-6: A positional isomer with a 3-methoxyphenyl group on the piperazine instead of 2-methoxyphenyl.
  • 4-(2-Methoxyphenyl)piperazinomethanone (C₂₄H₂₈N₄O₂): Differs in the pyrazole substituents (1-phenyl-5-propyl vs. 1-methyl-3-(4-methoxyphenyl)). The propyl group increases hydrophobicity, which may enhance membrane permeability compared to the target compound .

Heterocyclic Modifications

  • 4-(Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one: Incorporates a benzothiazole ring instead of piperazine.
  • 4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole : Features a biphenyl-pyrazole core. The extended aromatic system may confer enhanced analgesic activity compared to the target compound .

Spectroscopic and Crystallographic Characterization

  • FT-IR: The target compound’s C=O stretch (methanone) is expected near 1650–1700 cm⁻¹, similar to [4-(2-methoxyphenyl)piperazino] analogues .
  • X-ray Crystallography: Related pyrazole-piperazine structures (e.g., 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-ethanone) exhibit planar pyrazole rings and twisted piperazine conformations, stabilized by weak C–H···O interactions . Refinement tools like SHELXL are critical for resolving such geometries .

Pharmacological Implications (Inferred from Analogues)

  • Piperazine-containing compounds often target CNS receptors (e.g., serotonin or dopamine receptors). The 2-methoxyphenyl group may enhance blood-brain barrier penetration .
  • Pyrazole derivatives with 4-methoxyphenyl substituents (e.g., CAS 1170474-24-4) have been linked to anti-inflammatory and analgesic activities in preclinical models .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound (1170474-24-4) C₂₃H₂₆N₄O₃ 406.5 4-MeOPh (pyrazole), 2-MeOPh (piperazine) Unreported melting point/solubility
CAS 1707400-41-6 C₂₃H₂₆N₄O₃ 406.5 4-MeOPh (pyrazole), 3-MeOPh (piperazine) Isomeric form; similar weight
4-(2-MeOPh)piperazinomethanone C₂₄H₂₈N₄O₂ 404.5 1-Ph-5-Pr (pyrazole), 2-MeOPh (piperazine) Higher hydrophobicity

Biological Activity

Overview of Pyrazole Derivatives

Pyrazole derivatives, including those similar to “[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone,” have been extensively studied for their diverse biological activities. These compounds often exhibit significant pharmacological properties, including:

  • Antitumor Activity : Many pyrazole derivatives have shown potential as anticancer agents through various mechanisms, such as inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Several studies have reported the effectiveness of pyrazole compounds against a range of bacteria and fungi, making them candidates for antibiotic development.
  • Anti-inflammatory Effects : Pyrazoles are known to modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

Antitumor Activity

Research has demonstrated that pyrazole derivatives can inhibit tumor growth. For instance, compounds with a similar structure have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Antimicrobial Properties

Pyrazoles have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of methoxy groups in the phenyl rings may enhance their lipophilicity, improving membrane penetration and thus increasing antimicrobial efficacy.

Anti-inflammatory Effects

Studies indicate that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response. This suggests potential applications in treating conditions like arthritis or other inflammatory disorders.

Case Studies

  • Antitumor Efficacy : A study on a closely related pyrazole compound demonstrated a significant reduction in tumor size in xenograft models, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Testing : A series of pyrazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) in the low micromolar range.
  • Inflammation Models : In vivo studies using carrageenan-induced paw edema models showed that specific pyrazole derivatives significantly reduced swelling compared to control groups.

Q & A

Q. What synthetic methodologies are recommended for preparing [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the pyrazole core. A modified Baker-Venkataram rearrangement can generate the diketone precursor, followed by cyclization with hydrazine derivatives. For example:

Precursor Synthesis : React 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with methylhydrazine in ethanol/acetic acid under reflux (7 hours).

Purification : Use silica gel column chromatography and recrystallization (e.g., absolute ethanol) to isolate the product .

Piperazine Coupling : React the pyrazole intermediate with 4-(2-methoxyphenyl)piperazine via nucleophilic acyl substitution, using coupling agents like EDCI/HOBt in dichloromethane .

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYieldPurity
CyclizationEthanol/AcOH, reflux45%>95%
CouplingEDCI, HOBt, DCM60-70%>98%

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ direct methods (SHELXT) or intrinsic phasing (SHELXD) .

Refinement : Refine with SHELXL using full-matrix least-squares on F2F^2. Anisotropic displacement parameters for non-H atoms; H atoms added via riding models .

Q. Table 2: Crystallographic Parameters

ParameterValue
Space GroupP21/cP2_1/c
Dihedral Angles*Pyrazole vs. methoxyphenyl: 16.83°
Hydrogen BondingO–H⋯N (2.65 Å)

*Dihedral angles critical for assessing planarity and steric effects.

Advanced Research Questions

Q. How do substituent positions on the phenyl rings influence biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies require systematic variation of substituents:

Methoxy Group Positioning : Compare 2- vs. 4-methoxy on the piperazine-linked phenyl ring. 2-Methoxy enhances π-stacking in receptor binding .

Methyl Group on Pyrazole : The 1-methyl group reduces metabolic degradation, as shown in analogs with 45% higher plasma stability .

Biological Assays : Test against serotonin (5-HT1A_{1A}) and dopamine (D2_2) receptors via radioligand binding assays. IC50_{50} values correlate with electron-withdrawing substituents .

Q. Table 3: SAR Data for Analogous Compounds

CompoundSubstituents5-HT1A_{1A} IC50_{50} (nM)D2_2 IC50_{50} (nM)
A2-OCH3_3, 4-F12 ± 285 ± 10
B4-OCH3_3, 3-Cl45 ± 5220 ± 15

Q. What challenges arise in refining disordered solvent molecules in the crystal lattice?

Methodological Answer: Disordered solvent (e.g., ethanol) complicates electron density maps. Strategies include:

SQUEEZE/PLATON : Mask solvent regions and subtract contribution to FcalcF_{\text{calc}} .

Thermal Motion Analysis : Apply ISOR/TDEL restraints in SHELXL to model anisotropic displacement .

Validation : Check using Rint_{\text{int}} (<5%) and GooF (0.8–1.2). For example, a recent refinement achieved R1_1 = 4.3% despite 12% disordered solvent .

Q. How can environmental fate studies be designed for this compound?

Methodological Answer: Follow OECD guidelines for abiotic/biotic degradation:

Hydrolysis : Incubate at pH 4, 7, 9 (50°C, 5 days). Analyze via HPLC-UV for half-life (t1/2t_{1/2}) .

Photolysis : Use a xenon arc lamp (λ >290 nm) to simulate sunlight. Monitor degradation products via LC-MS/MS.

Ecotoxicity : Test on Daphnia magna (48-h LC50_{50}) and Vibrio fischeri (30-min bioluminescence inhibition) .

Q. Table 4: Environmental Persistence Data

ParameterValue
Hydrolysis t1/2t_{1/2} (pH 7)120 h
Photolytic t1/2t_{1/2}18 h
Daphnia LC50_{50}2.1 mg/L

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.